molecular formula C23H23ClN2O5S B3692864 N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE

N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B3692864
M. Wt: 475.0 g/mol
InChI Key: NGNUUSIWYKTETL-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chlorinated methoxyphenyl group and an ethoxyphenyl benzenesulfonamido group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process often includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding amine.

    Sulfonation: The amine is then subjected to sulfonation to introduce the benzenesulfonamido group.

    Acylation: The final step involves acylation with an appropriate acylating agent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O5S/c1-3-31-22-12-8-7-11-20(22)26(32(28,29)18-9-5-4-6-10-18)16-23(27)25-17-13-14-21(30-2)19(24)15-17/h4-15H,3,16H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGNUUSIWYKTETL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=C(C=C2)OC)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE
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N-(3-CHLORO-4-METHOXYPHENYL)-2-[N-(2-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE

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